7-(2-HO-3-(2-ME-PHENOXY)PR)-3-ME-8-(PENTYLTHIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
7-(2-HO-3-(2-ME-PHENOXY)PR)-3-ME-8-(PENTYLTHIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-HO-3-(2-ME-PHENOXY)PR)-3-ME-8-(PENTYLTHIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the hydroxyphenoxypropyl group: This step often involves nucleophilic substitution reactions where a hydroxyphenoxypropyl halide reacts with the purine core.
Addition of the pentylsulfanyl group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to alcohols.
Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the purine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(2-HO-3-(2-ME-PHENOXY)PR)-3-ME-8-(PENTYLTHIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of this compound depends on its interaction with specific molecular targets. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-yl sulfanylpropanoic acid
- 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(1-methyl-2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-(2-HO-3-(2-ME-PHENOXY)PR)-3-ME-8-(PENTYLTHIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H28N4O4S |
---|---|
Molecular Weight |
432.5g/mol |
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-pentylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C21H28N4O4S/c1-4-5-8-11-30-21-22-18-17(19(27)23-20(28)24(18)3)25(21)12-15(26)13-29-16-10-7-6-9-14(16)2/h6-7,9-10,15,26H,4-5,8,11-13H2,1-3H3,(H,23,27,28) |
InChI Key |
KVNRZJWWUOACSS-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)NC(=O)N2C |
Canonical SMILES |
CCCCCSC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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